5-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
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Overview
Description
5-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound characterized by the presence of a difluoromethyl group attached to the imidazo[1,2-a]pyrimidine ring system. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. The reaction is carried out in acetic acid, leading to the formation of the desired compound . When trifluoroacetic acid is used as the solvent, the reaction predominantly yields 5-difluoromethyl derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Dess–Martin periodinane or activated manganese (IV) oxide.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Dess–Martin periodinane, activated manganese (IV) oxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl group enhances the compound’s biological activity, metabolic stability, lipophilicity, and binding affinity to receptors . The exact molecular targets and pathways are still under investigation, but the compound’s ability to interact with various biological molecules is a key factor in its activity.
Comparison with Similar Compounds
Similar Compounds
7-Difluoromethylpyrazolo[1,5-a]pyrimidines: These compounds are structurally similar and share some biological activities.
5-Difluoromethylpyrazolo[1,5-a]pyrimidines: Another closely related class of compounds with similar synthetic routes and biological properties.
Uniqueness
5-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its specific substitution pattern and the presence of the difluoromethyl group, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C7H9F2N3 |
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Molecular Weight |
173.16 g/mol |
IUPAC Name |
5-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C7H9F2N3/c8-6(9)5-1-2-10-7-11-3-4-12(5)7/h3-6H,1-2H2,(H,10,11) |
InChI Key |
BDLURWGGXBCVBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=NC=CN2C1C(F)F |
Origin of Product |
United States |
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